molecular formula C12H18O2 B13760606 2-Nonynoic acid, 2-propenyl ester CAS No. 72939-63-0

2-Nonynoic acid, 2-propenyl ester

Cat. No.: B13760606
CAS No.: 72939-63-0
M. Wt: 194.27 g/mol
InChI Key: LBOWPISEXWHMQT-UHFFFAOYSA-N
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Description

Allyl non-2-ynoate: is an organic compound with the molecular formula C12H18O2 . It is an ester derived from non-2-ynoic acid and allyl alcohol. This compound is known for its unique structure, which includes both an alkyne and an ester functional group, making it a versatile molecule in organic synthesis and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Allyl non-2-ynoate can be synthesized through the esterification of non-2-ynoic acid with allyl alcohol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods: In an industrial setting, the production of allyl non-2-ynoate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of allyl non-2-ynoate in chemical reactions involves the reactivity of its functional groups. The alkyne group can participate in nucleophilic addition reactions, while the ester group can undergo nucleophilic acyl substitution. These reactions are facilitated by the electronic properties of the molecule, which allow for the formation of reactive intermediates and transition states .

Comparison with Similar Compounds

Uniqueness: Allyl non-2-ynoate’s combination of an alkyne and an ester group makes it unique compared to other similar compounds. This dual functionality allows for a broader range of chemical reactions and applications, particularly in the synthesis of complex organic molecules .

Properties

CAS No.

72939-63-0

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

prop-2-enyl non-2-ynoate

InChI

InChI=1S/C12H18O2/c1-3-5-6-7-8-9-10-12(13)14-11-4-2/h4H,2-3,5-8,11H2,1H3

InChI Key

LBOWPISEXWHMQT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC#CC(=O)OCC=C

Origin of Product

United States

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